molecular formula C9H11N3O B2424711 (2S)-1-azido-3-phenylpropan-2-ol CAS No. 1807933-96-5

(2S)-1-azido-3-phenylpropan-2-ol

Cat. No.: B2424711
CAS No.: 1807933-96-5
M. Wt: 177.207
InChI Key: RDZHIJATXQDZPO-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-azido-3-phenylpropan-2-ol is a chiral organic compound that features a phenyl group, an azido group, and a hydroxyl group attached to a three-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-azido-3-phenylpropan-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with (S)-1-Phenyl-2-propanol, which is commercially available or can be synthesized from benzaldehyde and nitroethane.

    Azidation: The hydroxyl group of (S)-1-Phenyl-2-propanol is converted to a leaving group, such as a tosylate or mesylate, using tosyl chloride or mesyl chloride in the presence of a base like pyridine. The resulting intermediate is then treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) to introduce the azido group, forming this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety, especially when handling azides, which can be hazardous.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-azido-3-phenylpropan-2-ol undergoes various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.

Common Reagents and Conditions

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine.

    Cycloaddition: Copper(I) catalysts (CuSO₄ and sodium ascorbate) in a solvent like water or ethanol.

Major Products

    Reduction: (S)-1-Phenyl-3-amino-2-propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cycloaddition: 1,2,3-Triazole derivatives.

Scientific Research Applications

(2S)-1-azido-3-phenylpropan-2-ol has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those containing triazole rings, which are known for their biological activity.

    Materials Science: The compound is used in the development of novel materials, including polymers and dendrimers, due to its ability to undergo click chemistry reactions.

    Bioconjugation: The azido group allows for the attachment of various biomolecules through click chemistry, facilitating the study of biological processes and the development of diagnostic tools.

Mechanism of Action

The mechanism of action of (2S)-1-azido-3-phenylpropan-2-ol depends on the specific application and the chemical reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form stable triazole rings, which can link different molecules together. This reaction is highly specific and efficient, making it valuable in various fields, including drug development and materials science.

Comparison with Similar Compounds

(2S)-1-azido-3-phenylpropan-2-ol can be compared with other azido alcohols and phenyl-substituted compounds:

    (S)-1-Phenyl-2-azidoethanol: Similar structure but with a shorter carbon chain.

    (S)-1-Phenyl-3-azido-2-butanol: Similar structure but with a longer carbon chain.

    (S)-1-Phenyl-3-azido-2-propanamine: Similar structure but with an amine group instead of a hydroxyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which allows for diverse chemical reactivity and applications in various fields.

Properties

IUPAC Name

(2S)-1-azido-3-phenylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-12-11-7-9(13)6-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZHIJATXQDZPO-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CN=[N+]=[N-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CN=[N+]=[N-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.